N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide

Catalog No.
S11286451
CAS No.
M.F
C23H21N3O3
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-yli...

Product Name

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(5-methylfuran-2-yl)propanamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-16-11-12-18(29-16)13-14-21(27)24-25-22-19-9-5-6-10-20(19)26(23(22)28)15-17-7-3-2-4-8-17/h2-12,28H,13-15H2,1H3

InChI Key

XYIVYWGQOOQMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is a complex organic compound characterized by its unique structural features, including a hydrazide functional group linked to a benzyl-substituted indole derivative. Its molecular formula is C21H22N4O2C_{21}H_{22}N_4O_2 with a molecular weight of approximately 362.43 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of hydrazides and indole derivatives. Common reactions include:

  • Condensation Reactions: The hydrazide can undergo condensation with aldehydes or ketones to form more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide bond may hydrolyze, leading to the formation of the corresponding carboxylic acid.
  • Oxidation: The indole moiety can be oxidized to produce various derivatives, potentially enhancing biological activity.

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide has shown promise in preliminary studies for various biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Some derivatives of indole-based compounds exhibit cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapy.
  • Anti-inflammatory Effects: Certain hydrazides have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide typically involves:

  • Formation of the Indole Derivative: Starting from commercially available precursors, the indole structure is synthesized through cyclization reactions.
  • Hydrazone Formation: The indole derivative is reacted with 5-methylfuran-2-carboxaldehyde in the presence of a suitable catalyst to form the hydrazone intermediate.
  • Hydrazide Formation: Finally, the hydrazone is treated with an appropriate hydrazine derivative to yield the target hydrazide.

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Could be explored for use in developing new materials with specific chemical properties.

Interaction studies are crucial for understanding the behavior of N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide at the molecular level. Key areas include:

  • Molecular Docking Studies: To predict how this compound interacts with specific biological targets, such as enzymes involved in disease pathways.
  • Binding Affinity Assessments: Evaluating the strength of interaction between this compound and its targets can provide insights into its potential efficacy as a therapeutic agent.

Several compounds share structural similarities with N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide. Below are some notable examples:

Compound NameStructural FeaturesBiological Activity
N'-[(3Z)-1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-benzohydrazideNitro group substitution on indoleAntimicrobial
N'-[(3Z)-1-benzyl-thiazolo[3,2-b][1,2,4]triazol]-hydrazideThiazole ringAnticancer
N'-[(3Z)-1-benzyl-furo[3,4-d]pyrimidine]-hydrazideFuran and pyrimidine ringsAnticancer

Uniqueness

The uniqueness of N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide lies in its specific combination of an indole structure with furan and hydrazide functionalities. This combination may enhance its biological activity compared to simpler analogs and provides diverse pathways for further chemical modifications and applications.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

387.15829154 g/mol

Monoisotopic Mass

387.15829154 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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